6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the brominated compound back to its parent carbazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce various functionalized carbazole derivatives .
Scientific Research Applications
6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbazole derivatives and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Mechanism of Action
The mechanism of action of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: Known for its use in organic electronics and materials science.
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate:
Uniqueness
6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with biological targets. Additionally, the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
646038-05-3 |
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Molecular Formula |
C16H20BrN |
Molecular Weight |
306.24 g/mol |
IUPAC Name |
6-bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C16H20BrN/c1-16(2,3)10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-14/h5,7,9-10,18H,4,6,8H2,1-3H3 |
InChI Key |
RRYYRNWMRYVEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
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